
Methyl-L-Alaninat
Übersicht
Beschreibung
Methyl L-alaninate, also known as methyl (S)-2-aminopropanoate, is an organic compound with the molecular formula C4H9NO2. It is a derivative of the amino acid L-alanine, where the carboxyl group is esterified with methanol. This compound is commonly used in organic synthesis and peptide chemistry due to its reactivity and versatility.
Wissenschaftliche Forschungsanwendungen
Methyl L-alaninate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand amino acid metabolism.
Medicine: It is investigated for its potential in drug delivery systems and as a prodrug for L-alanine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl L-alaninate can be synthesized through several methods. One common method involves the esterification of L-alanine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of N,N’-carbonyldiimidazole (CDI) as a coupling agent. In this procedure, L-alanine methyl ester hydrochloride is reacted with CDI in dichloromethane at low temperatures, followed by the addition of diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of methyl L-alaninate often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these processes can also enhance the efficiency and sustainability of the production .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl L-alaninate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Produces L-alanine.
Reduction: Yields methylamine derivatives.
Substitution: Forms various substituted alanine derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of methyl L-alaninate involves its hydrolysis to release L-alanine and methanol. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions. L-alanine, the active form, participates in various metabolic pathways, including protein synthesis and energy production. It acts as a substrate for enzymes involved in transamination reactions, contributing to amino acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Methyl L-phenylalaninate: Similar ester derivative of L-phenylalanine.
Methyl L-histidinate: Ester derivative of L-histidine.
Methyl L-tryptophanate: Ester derivative of L-tryptophan.
Comparison: Methyl L-alaninate is unique due to its smaller size and simpler structure compared to other amino acid esters. This simplicity allows for easier manipulation in synthetic processes and makes it a versatile intermediate in organic synthesis. Additionally, its metabolic pathways are well-studied, providing a clear understanding of its biological effects .
Eigenschaften
IUPAC Name |
methyl (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKPPFQULDPWHX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905646 | |
| Record name | Methyl alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10065-72-2 | |
| Record name | L-Alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10065-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl L-alaninate in peptide chemistry, specifically regarding amino protecting groups?
A1: While Methyl L-alaninate is commonly used as a reagent in peptide synthesis, the provided research highlights an unexpected reaction. Instead of forming the anticipated peptide, reacting Methyl L-alaninate with p-tosylisocyanate yielded alanyl tosylhydantoin. [] This finding suggests that p-tosylisocyanate could act as a protecting group for amino acids by forming p-tosyl-aminocarbonyl derivatives. []
Q2: How does the structure of a compound similar to Methyl L-alaninate influence its activity against viruses like HIV?
A2: Research indicates that incorporating a Methyl L-alaninate moiety into phosphonoamidate nucleotide analogs can result in potent anti-HIV activity. [] Interestingly, substituting the Methyl L-alaninate with Methyl D-alaninate in these analogs led to reduced cellular toxicity while maintaining antiviral potency. [] This suggests that the stereochemistry at the alaninate moiety plays a crucial role in determining both the activity and toxicity of these antiviral compounds.
Q3: Are there analytical techniques available to differentiate between structural isomers of compounds like those derived from Methyl L-alaninate?
A3: Yes, the research highlights the use of various analytical techniques to characterize and differentiate between isomers, particularly diastereomers, of compounds related to Methyl L-alaninate. These techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are used to analyze the structural differences between isomers and confirm their stereochemistry. []
- Nuclear Overhauser Effect (NOE) spectroscopy: This technique helps determine the spatial proximity of atoms within a molecule, aiding in the assignment of stereochemistry. []
- X-ray crystallography: This technique provides a definitive three-dimensional structure of a molecule, allowing for unambiguous confirmation of stereochemistry. []
- Optical rotation: This method differentiates between enantiomers based on their ability to rotate plane-polarized light. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)
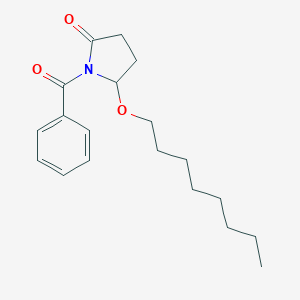


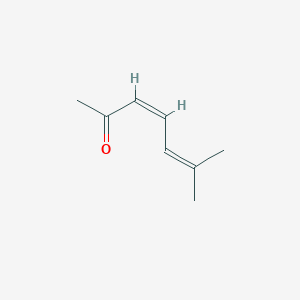


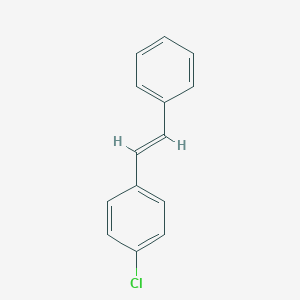
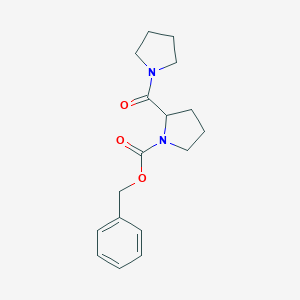
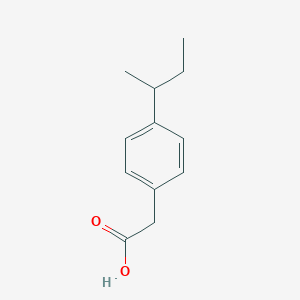
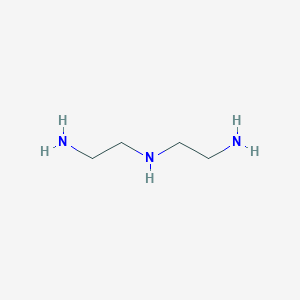
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)

